[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol
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Overview
Description
[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol: is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to use a combination of Friedel-Crafts alkylation and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where functional groups on the aromatic ring can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for drug development, particularly for targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- [1-(3,4-Dimethoxyphenyl)ethanol]
- [6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline]
- [3,4-Dimethoxyphenylacetic acid]
Uniqueness
Compared to similar compounds, [1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol stands out due to its tetrahydronaphthalene core, which imparts unique steric and electronic properties. This structural feature can influence its reactivity and interactions with other molecules, making it a distinct and valuable compound for various applications.
Properties
CAS No. |
4676-53-3 |
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Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methanol |
InChI |
InChI=1S/C22H28O6/c1-25-18-6-5-13(8-19(18)26-2)22-16-10-21(28-4)20(27-3)9-14(16)7-15(11-23)17(22)12-24/h5-6,8-10,15,17,22-24H,7,11-12H2,1-4H3 |
InChI Key |
LTMZRNBMJLXRNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(CC3=CC(=C(C=C23)OC)OC)CO)CO)OC |
Origin of Product |
United States |
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